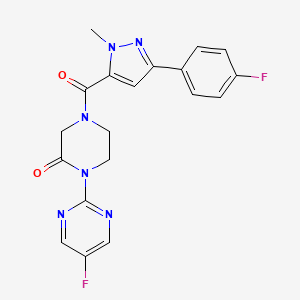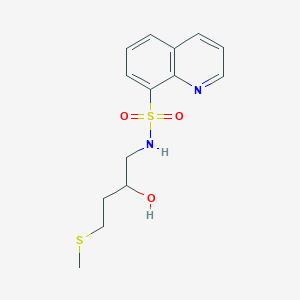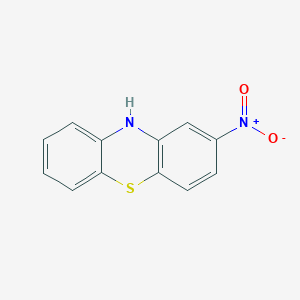
1-(2-Methoxyethyl)-4-prop-2-enoylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyethyl)piperazine” is a chemical compound used in the preparation of biologically and pharmacologically active molecules . It’s a colorless to yellow liquid with a density of 0.9700g/mL, a boiling point of 193°C to 194°C, and a flash point of 87°C .
Synthesis Analysis
The synthesis of related compounds like “1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate” has been reported, where the structure was confirmed by 1H NMR and 13C NMR .
Molecular Structure Analysis
The molecular structure of related compounds like “Poly(2-methoxyethyl acrylate)” has been studied using small-angle and wide-angle X-ray scattering (SAXS, WAXS) .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Methoxyethyl)-4-prop-2-enoylpiperazin-2-one” are not available, related compounds like “2-Methoxyethyl acetoacetate” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “Poly(2-methoxyethyl acrylate)” have been analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Safety and Hazards
Direcciones Futuras
Zwitterionic polymers, which comprise hydrophilic anionic and cationic groups with the same total number of positive and negative charges on the same monomer residue, have received increasing attention due to their distinctive physico-chemical properties, including high hydration, good biocompatibility, good antifouling and good antibacterial properties, and thus show great potential as a novel type of biomedical material .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)12-5-4-11(6-7-15-2)10(14)8-12/h3H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBJIAJBAGOJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-prop-2-enoylpiperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)
![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)




![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)